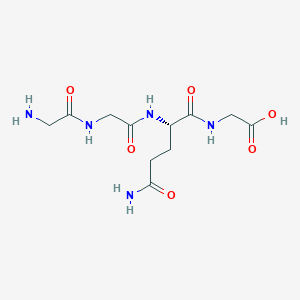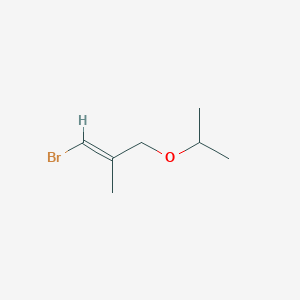
(E)-1-bromo-2-methyl-3-propan-2-yloxyprop-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-bromo-2-methyl-3-propan-2-yloxyprop-1-ene is an organic compound characterized by the presence of a bromine atom, a methyl group, and a propan-2-yloxy group attached to a propene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-bromo-2-methyl-3-propan-2-yloxyprop-1-ene typically involves the bromination of 2-methyl-3-propan-2-yloxyprop-1-ene. This can be achieved through the addition of bromine to the double bond in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at low temperatures to control the regioselectivity and stereoselectivity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-bromo-2-methyl-3-propan-2-yloxyprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Addition Reactions: The double bond in the propene backbone can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, using reagents such as sodium hydroxide or potassium tert-butoxide.
Elimination Reactions: Often performed in the presence of strong bases like sodium ethoxide or potassium tert-butoxide at elevated temperatures.
Addition Reactions: Conducted using halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide) in solvents like dichloromethane or carbon tetrachloride.
Major Products Formed
Substitution Reactions: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Elimination Reactions: Formation of alkenes with varying degrees of substitution.
Addition Reactions: Formation of dihalides or haloalkanes.
Applications De Recherche Scientifique
(E)-1-bromo-2-methyl-3-propan-2-yloxyprop-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of (E)-1-bromo-2-methyl-3-propan-2-yloxyprop-1-ene involves its interaction with various molecular targets. The bromine atom and the double bond in the propene backbone are key functional groups that participate in chemical reactions. The compound can act as an electrophile in substitution and addition reactions, facilitating the formation of new chemical bonds and products.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-bromo-2-methylpropane: Lacks the propan-2-yloxy group and has different reactivity.
2-bromo-2-methylpropane: Has a different substitution pattern and reactivity.
1-bromo-3-methyl-2-butene: Similar structure but different positioning of the bromine atom and double bond.
Uniqueness
(E)-1-bromo-2-methyl-3-propan-2-yloxyprop-1-ene is unique due to the presence of both a bromine atom and a propan-2-yloxy group on the propene backbone
Propriétés
Numéro CAS |
23240-38-2 |
|---|---|
Formule moléculaire |
C7H13BrO |
Poids moléculaire |
193.08 g/mol |
Nom IUPAC |
(E)-1-bromo-2-methyl-3-propan-2-yloxyprop-1-ene |
InChI |
InChI=1S/C7H13BrO/c1-6(2)9-5-7(3)4-8/h4,6H,5H2,1-3H3/b7-4+ |
Clé InChI |
JFQBDIJIHIRNHE-QPJJXVBHSA-N |
SMILES isomérique |
CC(C)OC/C(=C/Br)/C |
SMILES canonique |
CC(C)OCC(=CBr)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


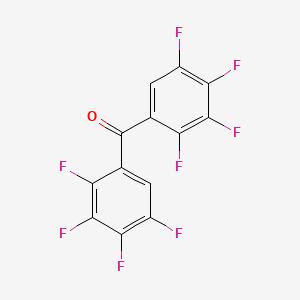
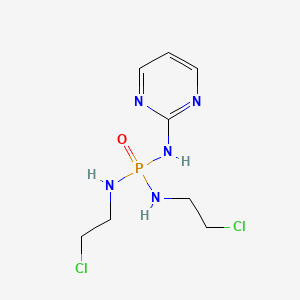
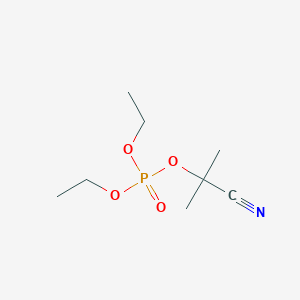

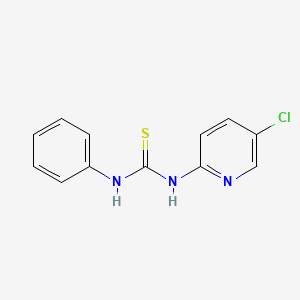
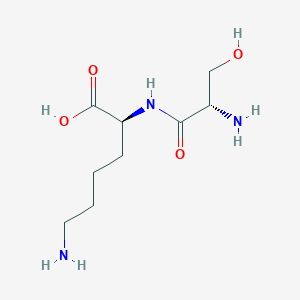
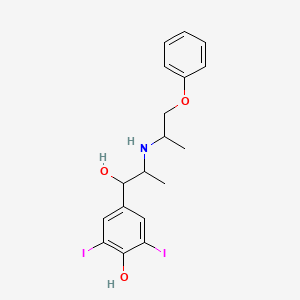
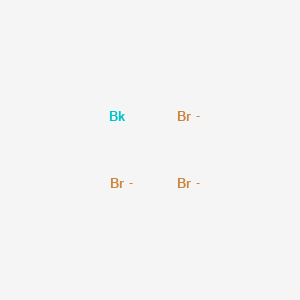
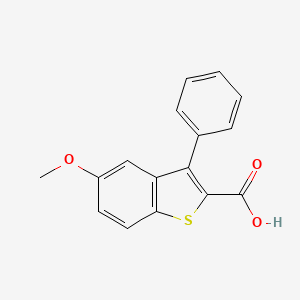
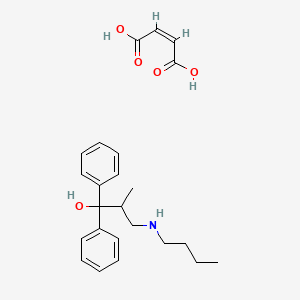
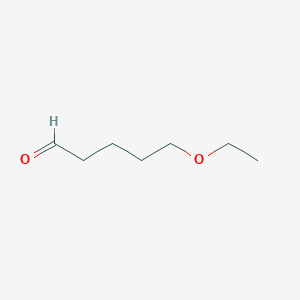
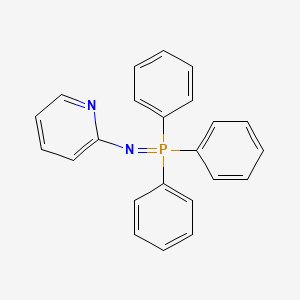
![(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-4-carboxylic acid](/img/structure/B14707232.png)
